molecular formula C13H11N3O2 B1665463 Acroteben CAS No. 840-80-2

Acroteben

Cat. No.: B1665463
CAS No.: 840-80-2
M. Wt: 241.24 g/mol
InChI Key: WJVBIMBJLVWPNE-UHFFFAOYSA-N
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Description

Acroteben is a bio-active chemical. Detailed information has not been published.

Scientific Research Applications

Electrorotation and AC Electrokinetics

Acroteben's relevance in scientific research can be linked to the broader field of electrorotation and AC electrokinetics. These techniques have been crucial in manipulating and characterizing biological samples at various scales, ranging from single cells to tissue spheroids. For instance, Trainito et al. (2016) discussed electrorotation's role in identifying the dielectric properties of bio-samples, which has applications in gene therapy, tumor treatment, and cancer diagnosis (Trainito et al., 2016). Similarly, Hughes (2000) explored how AC electrokinetics, particularly dielectrophoresis and electrorotation, are significant for nanotechnology, aiding in the manipulation of particles on a nanometer scale (Hughes, 2000).

Parasite Analysis and DNA Manipulation

Another application area is in the analysis of parasites using electrorotation. Dalton et al. (2004) reviewed the use of this technique for studying various eukaryotic parasites, highlighting its noninvasive nature and application in public health (Dalton et al., 2004). Additionally, Hölzel and Bier (2003) discussed the use of dielectrophoresis for manipulating DNA, an essential tool for genetic research and nanoscale structure assembly (Hölzel & Bier, 2003).

Reproductive Tissue Engineering

Reproductive tissue engineering is another significant area where this compound's underlying principles may find application. Raffel et al. (2019) discussed the evaluation of ovarian follicles in patterned electrospun scaffolds, a novel approach in reproductive organ research (Raffel et al., 2019). Also, Amorim (2017) highlighted advancements in reproductive tissue engineering, demonstrating the rapid progress in this field (Amorim, 2017).

Properties

IUPAC Name

N-[(3-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-3-1-2-10(8-12)9-15-16-13(18)11-4-6-14-7-5-11/h1-9,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVBIMBJLVWPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840-80-2
Record name Acroteben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=840-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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